molecular formula C20H20FN3O3 B6531077 N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 946252-86-4

N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B6531077
CAS No.: 946252-86-4
M. Wt: 369.4 g/mol
InChI Key: RXUPJMFVOMGDGU-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is an intricate organic compound characterized by its unique structural elements and potential applications. This compound incorporates both a fluorinated phenyl group and a pyrrolidinone ring, providing a wide array of chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step reactions starting from readily available precursors. The main synthetic route can include the formation of intermediate compounds through amide bond formation, facilitated by coupling reagents under controlled temperatures and conditions.

Industrial Production Methods: On an industrial scale, the synthesis may leverage optimized catalytic processes, automation, and high-throughput techniques to enhance yield and efficiency. Reaction conditions often involve precise temperature control, solvent selection, and continuous monitoring to ensure product consistency and quality.

Chemical Reactions Analysis

Types of Reactions: N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is prone to various chemical reactions:

  • Oxidation: : This compound can undergo oxidation, particularly affecting the amide functionalities and aromatic rings, under strong oxidizing conditions.

  • Reduction: : The compound can also be reduced using mild to strong reducing agents, targeting the amide bonds and other susceptible sites.

  • Substitution: : The fluorine atom on the phenyl ring makes it reactive in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under certain conditions.

Common Reagents and Conditions: Reagents such as strong acids and bases, catalytic metals, and specific solvents are employed to facilitate these reactions. Conditions often include controlled temperatures, pH, and reaction times to achieve the desired transformations with minimal by-products.

Major Products Formed: Reaction products vary based on the type of chemical reaction. Oxidation can lead to hydroxylated or ketonized derivatives, reduction can yield amine-containing compounds, and substitution reactions produce a variety of nucleophile-substituted products.

Scientific Research Applications

Chemistry: This compound is studied for its reactivity patterns, synthetic utility, and potential as a building block in organic synthesis.

Biology: In biological contexts, N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is explored for its interactions with biological macromolecules and potential bioactivity.

Medicine: Medical research investigates the therapeutic potential of this compound, particularly its interactions with biological targets and its pharmacokinetics.

Industry: Industrially, the compound is examined for its application in material science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exerts its effects involves:

  • Molecular Targets: : Interaction with enzymes, receptors, or other biomolecules.

  • Pathways: : Engagement in specific biochemical pathways leading to desired therapeutic or material science outcomes.

Comparison with Similar Compounds

Similar Compounds:

  • N'-[2-(4-chlorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

  • N'-[2-(4-bromophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

  • N'-[2-(4-methylphenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Uniqueness: The presence of the fluorine atom in N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This compound's unique structure results in specific chemical behaviors and applications not shared by its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-15-8-6-14(7-9-15)10-11-22-19(26)20(27)23-16-3-1-4-17(13-16)24-12-2-5-18(24)25/h1,3-4,6-9,13H,2,5,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUPJMFVOMGDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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